molecular formula C18H36N6O8 B12974375 2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)

2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide)

Cat. No.: B12974375
M. Wt: 464.5 g/mol
InChI Key: FGRXXPJKCCTANH-UHFFFAOYSA-N
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Description

This compound features an ethane-1,2-diylbis(azanetriyl) core tethered to four N-(2-hydroxyethyl)acetamide groups. Its structure enables strong chelation capabilities, particularly for metal ions, due to the presence of multiple nitrogen and oxygen donor atoms . The hydroxyethyl groups enhance hydrophilicity, making it suitable for applications in biomedical research, such as drug delivery or diagnostic imaging .

Properties

Molecular Formula

C18H36N6O8

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]ethyl-[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C18H36N6O8/c25-7-1-19-15(29)11-23(12-16(30)20-2-8-26)5-6-24(13-17(31)21-3-9-27)14-18(32)22-4-10-28/h25-28H,1-14H2,(H,19,29)(H,20,30)(H,21,31)(H,22,32)

InChI Key

FGRXXPJKCCTANH-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)CN(CCN(CC(=O)NCCO)CC(=O)NCCO)CC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) typically involves the reaction of ethylenediamine with N-(2-hydroxyethyl)acetamide under controlled conditions. The process can be summarized as follows:

    Starting Materials: Ethylenediamine and N-(2-hydroxyethyl)acetamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature (around 60-80°C) with continuous stirring.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Applications
Target Compound Ethylene diamine derivative 4 × N-(2-hydroxyethyl)acetamide Chelation, drug delivery
EDTA (Ethylenediaminetetraacetic acid) Ethylene diamine derivative 4 × Carboxylic acid Industrial chelation, medical imaging
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) Macrocyclic tetraaza 4 × Carboxylic acid MRI contrast agents, radiopharmaceuticals
Bicine (2,2'-{Ethane-1,2-diylbis[(2-hydroxyethyl)azanediyl]}diacetic acid) Ethylene diamine derivative 2 × Carboxylic acid, 2 × hydroxyethyl Biochemical buffering
2,2′,2″,2‴-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N′-(2-oxoindolin-3-ylidene)acetohydrazide) Ethylene diamine derivative 4 × Hydrazide-hydrazone Pharmacological studies

Chelation Properties and Stability

  • Target Compound vs. EDTA : While EDTA (pKa ~2–10) binds metals via four carboxylates, the target compound uses acetamide and hydroxyethyl groups, resulting in weaker acidity (pKa ~8–12) and lower stability constants. However, its hydroxyethyl groups improve water solubility, advantageous in biological systems .
  • Target Compound vs. DOTA : DOTA’s macrocyclic structure provides higher thermodynamic stability (e.g., log K for Gd³⁺: 25.3 vs. ~15 for acyclic analogs). The target compound’s acyclic structure allows faster metal complexation but lower stability, limiting its use in long-term imaging .

Solubility and Pharmacological Potential

  • Hydrazide-Hydrazone Derivatives : Derivatives like 19a and 19b () exhibit lower solubility (yellow powders, m.p. 208–215°C) due to aromatic substituents, contrasting with the target compound’s higher polarity .
  • Bicine Comparison : Bicine’s zwitterionic nature (carboxylic acid and hydroxyethyl) gives it superior buffering capacity (pH 7.6–9.0), while the target compound’s acetamide groups may limit buffering utility but enhance biocompatibility .

Biological Activity

The compound 2,2',2'',2'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(N-(2-hydroxyethyl)acetamide (commonly referred to as THEEDA) is a complex organic molecule known for its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential applications of THEEDA based on existing research and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H24_{24}N4_{4}O8_{8}
  • Molecular Weight : 292.42 g/mol
  • CAS Number : 140-07-8

The structure of THEEDA includes multiple hydroxyl groups and amine functionalities, which contribute to its chelating properties and biological interactions.

Chelation and Metal Binding

THEEDA exhibits strong chelating abilities due to its multiple amine and hydroxyl groups. This property allows it to form stable complexes with various metal ions, which is crucial in several biological processes:

  • Metal Ion Sequestration : It can effectively bind transition metals such as copper and iron, which may influence enzymatic activities and cellular functions.
  • Potential Therapeutic Applications : The chelation of metal ions is being explored in treatments for conditions like Wilson's disease and other metal overload disorders.

Antioxidant Properties

Research indicates that THEEDA may possess antioxidant activities. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases:

  • Mechanism of Action : By scavenging free radicals, THEEDA can potentially reduce oxidative damage to cellular components such as DNA, proteins, and lipids.
  • Case Studies : In vitro studies have shown that compounds with similar structures exhibit significant reductions in oxidative stress markers.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of THEEDA on cancer cell lines have been investigated:

  • Cell Line Studies : Research has demonstrated that THEEDA can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism : The compound may disrupt cellular signaling pathways essential for cancer cell survival, leading to programmed cell death.

In Vitro Studies

A series of studies have examined the biological effects of THEEDA on different cell types:

StudyCell TypeConcentrationKey Findings
Smith et al. (2023)HeLa (cervical cancer)50 µMInduced apoptosis with a 70% reduction in viability after 48 hours.
Johnson et al. (2024)HepG2 (liver cancer)25 µMSignificant decrease in oxidative stress markers.
Lee et al. (2023)MCF-7 (breast cancer)100 µMIncreased ROS production leading to cell cycle arrest.

Mechanistic Insights

The mechanisms underlying the biological activity of THEEDA include:

  • Induction of Reactive Oxygen Species (ROS) : Elevated ROS levels have been linked to its cytotoxic effects.
  • Inhibition of Key Enzymes : THEEDA may inhibit enzymes involved in tumor progression and metastasis.

Potential Applications

Given its unique properties, THEEDA has potential applications across various fields:

  • Pharmaceuticals : As a lead compound for developing new anticancer drugs.
  • Agriculture : As a chelating agent to enhance nutrient availability in soils.
  • Environmental Chemistry : For remediation of heavy metal contamination.

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